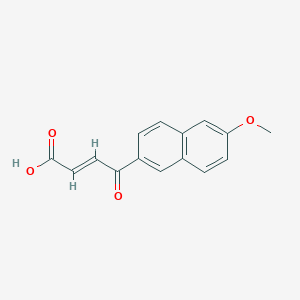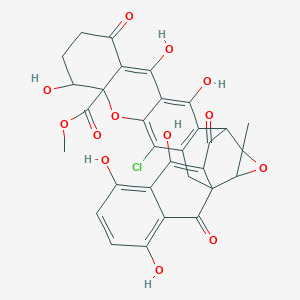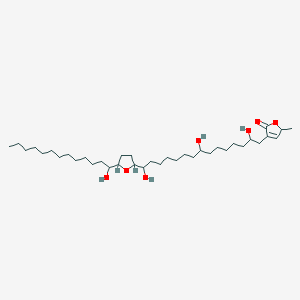
4-(6-Methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(6-Methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid, also known as MENB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the family of chalcones, which are known for their diverse biological activities such as antioxidant, anti-inflammatory, anticancer, and antimicrobial properties.
作用機序
The mechanism of action of 4-(6-Methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid is not fully understood; however, studies have suggested that this compound exerts its biological effects through various pathways. This compound has been found to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. Moreover, this compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, this compound has been found to inhibit the activity of enzymes such as COX-2 and iNOS, which are involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have reported that this compound exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. Moreover, this compound has been found to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. Additionally, this compound has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
実験室実験の利点と制限
One of the major advantages of using 4-(6-Methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid in lab experiments is its diverse biological activities, which make it a potential therapeutic agent for various diseases. Moreover, this compound is relatively easy to synthesize, making it a cost-effective compound for research purposes. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which may affect its bioavailability and efficacy.
将来の方向性
There are several future directions for research on 4-(6-Methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid. One of the potential areas of research is the development of novel drug formulations of this compound that can improve its bioavailability and efficacy. Moreover, further studies are needed to elucidate the mechanism of action of this compound and its potential therapeutic applications in other diseases such as diabetes and cardiovascular diseases. Additionally, the use of this compound as a potential chemopreventive agent needs to be explored further.
合成法
4-(6-Methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid can be synthesized through various methods, including Claisen-Schmidt condensation, aldol condensation, and Michael addition reaction. The most common method for synthesizing this compound is the Claisen-Schmidt condensation, which involves the reaction between 2-hydroxy-3-methoxybenzaldehyde and 4-methoxyacetophenone in the presence of a base such as potassium hydroxide. The resulting product is then subjected to further reactions to obtain this compound.
科学的研究の応用
4-(6-Methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Studies have shown that this compound exhibits potent anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines, including breast, lung, colon, and prostate cancer. Moreover, this compound has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes. Additionally, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
特性
CAS番号 |
129119-99-9 |
|---|---|
分子式 |
C8H3ClF3NOS |
分子量 |
256.25 g/mol |
IUPAC名 |
(E)-4-(6-methoxynaphthalen-2-yl)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C15H12O4/c1-19-13-5-4-10-8-12(3-2-11(10)9-13)14(16)6-7-15(17)18/h2-9H,1H3,(H,17,18)/b7-6+ |
InChIキー |
DEVFGGMZYONYBJ-VOTSOKGWSA-N |
異性体SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C(=O)/C=C/C(=O)O |
SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C(=O)C=CC(=O)O |
正規SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C(=O)C=CC(=O)O |
同義語 |
4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid MNOB |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(3-{[(1-naphthoylamino)carbothioyl]amino}phenyl)propanamide](/img/structure/B238507.png)

![3-ethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238513.png)




![N-({4-[(thiophen-2-ylcarbonyl)amino]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide](/img/structure/B238547.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]nicotinamide](/img/structure/B238556.png)

![3-bromo-4-ethoxy-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238561.png)
